2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

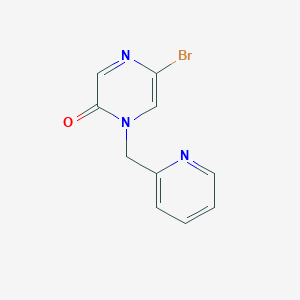

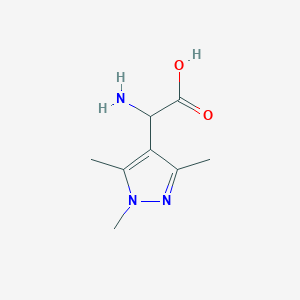

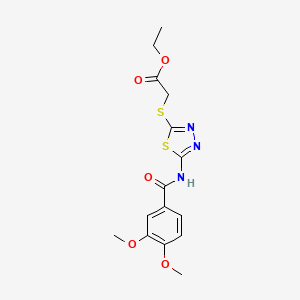

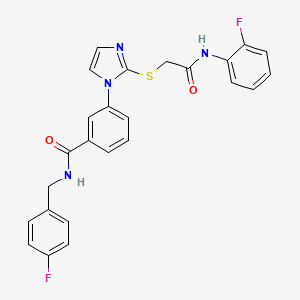

The molecular structure of “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) with three methyl groups attached at the 1, 3, and 5 positions. An acetic acid group is attached to the 2 position, and an amino group is also attached to the 2 position.科学的研究の応用

Synthetic Chemistry

Pyrazole derivatives, including “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, are extensively found as a core framework in a huge library of heterocyclic compounds . They are used in the development of novel synthetic approaches, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

Biological Activities

Pyrazole derivatives have been reported to have promising biological potencies . They are used in examining different potencies of pyrazoles and seeking potential applications of pyrazoles .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which could potentially include “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles have also demonstrated potent antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Potential Binding to Lanosterol 14α-demethylase (CYP51)

New compounds, potentially including “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, have been assessed for their possible ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .

将来の方向性

The future directions for research on “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” and similar compounds could involve further exploration of their potential therapeutic applications, given the interest in pyrazole derivatives in medicinal chemistry . Additionally, development of new synthesis methods could also be a focus of future research .

作用機序

Target of Action

Pyrazole derivatives have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Pyrazole derivatives have been found to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

It has a relatively low molecular weight (183.208 Da), a moderate number of hydrogen bond acceptors (5) and donors (3), and no violations of Lipinski’s rule of five . These properties are generally favorable for absorption and distribution in the body .

Result of Action

Based on the known activities of other pyrazole derivatives, it may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target .

特性

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHZFZDWFBBWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)

![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)

![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)